
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate is a chemical compound that belongs to the class of coumarin derivatives. It has been synthesized using various methods, and its scientific research applications have been explored in recent years.
Mécanisme D'action
The mechanism of action of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate is not fully understood. However, studies have suggested that this compound may exert its antitumor and antifungal activities by inducing apoptosis and disrupting the cell membrane integrity of cancer and fungal cells, respectively. Moreover, this compound may act as a chelator of metal ions, leading to changes in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate exhibits selective toxicity towards cancer and fungal cells, with minimal toxicity towards normal cells. Moreover, this compound has been shown to inhibit the growth of cancer and fungal cells by disrupting their cell cycle progression and inducing apoptosis. Additionally, this compound has been shown to selectively bind to metal ions, leading to changes in the fluorescence properties of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate in lab experiments is its selective toxicity towards cancer and fungal cells, which makes it a potential candidate for developing anticancer and antifungal drugs. Moreover, this compound can be used as a fluorescent probe for detecting metal ions in biological samples. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
Future research on 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate could focus on the following directions: (1) investigating its potential use as a therapeutic agent for cancer and fungal infections; (2) exploring its mechanism of action at the molecular level; (3) developing new synthetic methods for this compound with improved yields and purity; (4) optimizing its fluorescence properties for detecting metal ions in biological samples; (5) evaluating its toxicity and pharmacokinetics in animal models.
Conclusion:
In conclusion, 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate is a coumarin derivative that has shown promising scientific research applications, including antitumor and antifungal activities, and metal ion detection. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and diagnostic tools.
Méthodes De Synthèse
The synthesis of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate has been reported using different methods. For instance, one study reported the synthesis of this compound by reacting ethyl 7-hydroxy-4-methylcoumarin-3-carboxylate with ethyl 8-oxo-2-phenyl-2H-chromene-3-carboxylate in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Another study reported the synthesis of this compound by reacting 7-hydroxy-4-methylcoumarin-3-carboxylic acid with 8-oxo-2-phenylchromene-3-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Applications De Recherche Scientifique
The scientific research application of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate has been explored in recent years. One study reported that this compound exhibited significant antitumor activity against human lung cancer cells in vitro. Another study reported that this compound showed potent antifungal activity against Candida albicans and Aspergillus fumigatus. Moreover, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-3-20(24)28-14-8-9-15-16(12-21(25)29-19(15)11-14)17-10-13-6-5-7-18(27-4-2)22(13)30-23(17)26/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFYGXDVMMZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OCC)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)

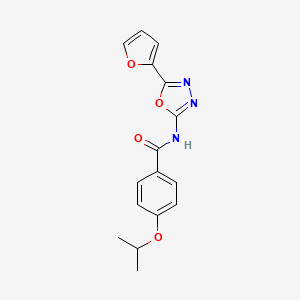
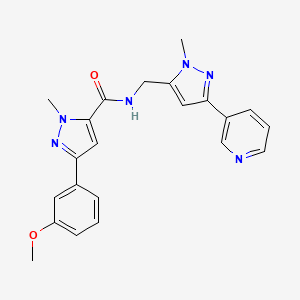
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
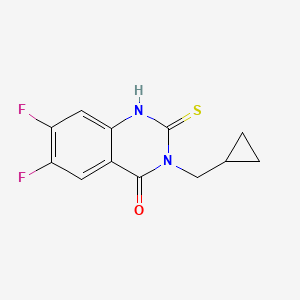
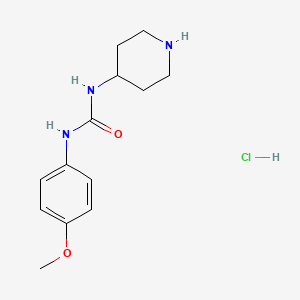
![3-[methyl(phenylsulfonyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2791681.png)
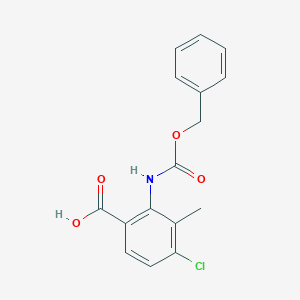
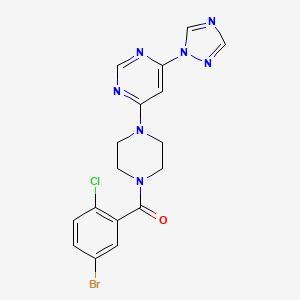
![2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2791688.png)
![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)propan-2-ol](/img/structure/B2791689.png)